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molecular formula C8H6Cl2N2 B8691357 2,4-Dichloroanilinoacetonitrile CAS No. 75241-35-9

2,4-Dichloroanilinoacetonitrile

Cat. No. B8691357
M. Wt: 201.05 g/mol
InChI Key: WPJWITLLYXUSRV-UHFFFAOYSA-N
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Patent
US04343810

Procedure details

Chloroacetonitrile (40 ml) and 2,4-dichloroaniline (81.0 g) were heated with stirring in a 250 ml round-bottomed three-necked flask at 120°-125° C. for 1.0 hour and then for approximately 1 hour at 140°-145° C. The reaction mixture was cooled, diluted with CH2Cl2, and then placed in a separatory funnel and water added. Shaking the mixture resulted in crystal formation. The mixture was filtered and 39.2 g of 2,4-dichloroaniline hydrochloride removed. The CH2Cl2 layer was then separated from the filtrate and the CH2Cl2 layer treated with diatomaceous earth and activated charcoal and then filtered. The CH2Cl2 was then evaporated off, leaving a black viscous gum which on cooling with stirring solidified. Recrystallization from carbon tetrachloride gave 21.5 g of 2,4-dichloroanilinoacetonitrile.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:7]=1[NH2:8].O>C(Cl)Cl>[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:7]=1[NH:8][CH2:2][C:3]#[N:4]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
81 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 250 ml round-bottomed three-necked flask at 120°-125° C. for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for approximately 1 hour at 140°-145° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
placed in a separatory funnel
STIRRING
Type
STIRRING
Details
Shaking the mixture
CUSTOM
Type
CUSTOM
Details
resulted in crystal formation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
39.2 g of 2,4-dichloroaniline hydrochloride removed
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was then separated from the filtrate
ADDITION
Type
ADDITION
Details
the CH2Cl2 layer treated with diatomaceous earth and activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was then evaporated off
CUSTOM
Type
CUSTOM
Details
leaving a black viscous gum which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
STIRRING
Type
STIRRING
Details
with stirring solidified
CUSTOM
Type
CUSTOM
Details
Recrystallization from carbon tetrachloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(NCC#N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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